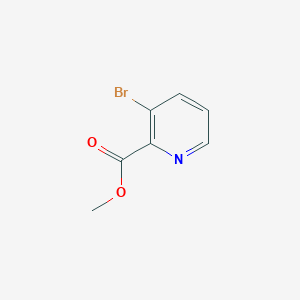

Methyl 3-Bromopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTYLUGZSCVBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510922 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-56-9 | |

| Record name | Methyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Bromopicolinate

Esterification Routes to Methyl 3-Bromopicolinate

Esterification routes are a common and direct approach to synthesizing Methyl 3-bromopicolinate. These methods begin with 3-bromopicolinic acid, which already contains the necessary bromine substituent at the desired position on the pyridine (B92270) ring. The primary challenge in this route is the efficient conversion of the carboxylic acid group to its corresponding methyl ester.

The direct esterification of 3-bromopicolinic acid is a fundamental and widely utilized method for preparing Methyl 3-bromopicolinate. chembk.com This process involves the reaction of the carboxylic acid with methanol (B129727) in the presence of a catalyst to form the ester and water. masterorganicchemistry.com The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side, such as using a large excess of the alcohol or removing water as it is formed. masterorganicchemistry.comsigmaaldrich.comgoogle.com

Acid catalysis is essential for the esterification of carboxylic acids. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comsigmaaldrich.com

A particularly effective method for the synthesis of Methyl 3-bromopicolinate is the use of boron trifluoride-methanol complex (BF₃·MeOH). prepchem.comsigmaaldrich.com In a typical procedure, 3-bromopicolinic acid is refluxed with a 14% solution of boron trifluoride in methanol. prepchem.com This reagent is highly efficient and is used for preparing methyl esters of various carboxylic acids. sigmaaldrich.comseafdec.org The reaction is generally heated for a period to ensure completion. sigmaaldrich.com

Table 1: Representative Conditions for BF₃-Methanol Esterification

| Reactant | Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 3-Bromopicolinic acid | 14% Boron trifluoride in Methanol | Reflux under nitrogen | Methyl 3-bromopicolinate | prepchem.com |

This table provides illustrative examples and conditions may vary based on the specific substrate and scale.

While boron trifluoride-methanol is effective, other acid catalysts are also commonly employed in what is known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk These include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.comsigmaaldrich.comgoogle.comamazonaws.com The choice of catalyst can be critical to avoid side reactions. sigmaaldrich.com For instance, sulfuric acid can sometimes cause charring or oxidative side reactions. sigmaaldrich.com

Another approach involves converting the carboxylic acid to a more reactive species. For example, treatment with thionyl chloride (SOCl₂) first forms the acyl chloride, which then readily reacts with methanol to yield the ester. commonorganicchemistry.com This two-step process can be very effective, though it involves handling the reactive intermediate. Other reagents that can facilitate esterification include iodomethane (B122720) (MeI) and dimethyl sulfate (B86663) (Me₂SO₄), which alkylate the carboxylate anion. commonorganicchemistry.com

Table 2: Overview of Alternative Esterification Methods

| Method | Reagent(s) | General Conditions | Notes | Reference |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ or TsOH in Methanol | Heat/Reflux | Common, equilibrium-driven reaction. | masterorganicchemistry.comgoogle.com |

| Acyl Chloride Formation | 1) SOCl₂ 2) Methanol | Two steps, often at room temperature or with gentle heating. | Avoids equilibrium limitations. | commonorganicchemistry.com |

An alternative synthetic strategy involves introducing the bromine atom onto the pyridine ring of a methyl picolinate (B1231196) precursor. This approach is contingent on achieving regioselective bromination, specifically at the C-3 position of the pyridine ring.

Achieving regioselectivity in the bromination of pyridine derivatives is a significant challenge due to the electronic nature of the pyridine ring. gcwgandhinagar.com The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic substitution, making reactions more difficult than with benzene. gcwgandhinagar.comwikipedia.org When substitution does occur, it is generally directed to the 3-position. wikipedia.org

To achieve selective bromination, various methods have been developed. These include direct halogenation under controlled conditions and the use of directing groups to guide the electrophile to the desired position. acs.orgresearchgate.net For instance, electrochemical bromination using bromide salts has been developed as a sustainable method where directing groups can control the regioselectivity to the meta-position (C-3 or C-5). acs.orgresearchgate.net Another strategy involves the use of pyridine N-oxides, which activates the ring and directs substitution to the 2- and 4-positions. After the substitution reaction, the N-oxide can be deoxygenated. wikipedia.orgresearchgate.net

The inherent reactivity of the pyridine ring favors electrophilic attack at the 3- and 5-positions, as these are the most electron-rich carbons. wikipedia.org The 2-, 4-, and 6-positions are more electron-deficient due to the inductive effect and resonance participation of the nitrogen atom. gcwgandhinagar.com

Direct bromination of pyridine itself is difficult but can be achieved, for example, by using bromine in fuming sulfuric acid, which predominantly yields 3-bromopyridine (B30812). abertay.ac.uk The control of the bromination position is therefore a balance of the inherent electronic properties of the substituted pyridine ring and the reaction conditions employed. The presence of existing substituents on the methyl picolinate ring will strongly influence the position of subsequent bromination. For example, an amino group at the 2-position can direct bromination to the 5-position. researchgate.net Activating the pyridine ring by converting it to a pyridine-N-oxide changes the regioselectivity, favoring substitution at the 2- and 4-positions. gcwgandhinagar.comwikipedia.org Therefore, to achieve 3-bromination on a methyl picolinate precursor, one would typically rely on the natural electronic preference of the pyridine ring for meta-substitution, avoiding strongly activating or deactivating groups that would override this preference.

Bromination of Methyl Picolinate Precursors

Precursor Synthesis and Transformation Pathways

The synthesis of methyl 3-bromopicolinate relies on carefully designed transformation routes starting from functionalized pyridine precursors. These pathways include direct derivatization of substituted picolinates or more complex convergent strategies where the core heterocyclic structure is assembled from acyclic fragments.

A common and direct route to methyl 3-bromopicolinate involves the chemical modification of a 3-aminopicolinate precursor. The amino group at the 3-position serves as a versatile handle for introducing a bromine atom via diazotization followed by a substitution reaction.

The Sandmeyer reaction is a well-established and widely used method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.com This transformation is a cornerstone for the synthesis of aryl halides from aryl amines. nih.gov The process begins with the diazotization of methyl 3-aminopicolinate. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Once the methyl 3-(diazonium)picolinate salt is formed, it is subsequently treated with a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.com The copper(I) salt facilitates the displacement of the diazonium group (N₂) by a bromide ion. lscollege.ac.in The mechanism is understood to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas, which then reacts with the bromide. wikipedia.orgbyjus.com This method provides a reliable pathway to install a bromine atom at the 3-position of the picolinate ring.

Table 1: Reaction Conditions for Diazotization and Bromination

| Step | Reagent | Solvent | Temperature | Purpose |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | Water, Acid | 0–5 °C | Formation of the diazonium salt from the amino group. |

| Bromination | Copper(I) Bromide (CuBr) | Water, Acid | Room to elevated temp. | Substitution of the diazonium group with bromine. masterorganicchemistry.com |

An alternative to modifying a pre-formed pyridine is to construct the pyridine ring itself with the bromine atom already incorporated into one of the precursors. Various methods for pyridine synthesis can be adapted for this purpose. For instance, [3+3] cycloaddition reactions, where two three-atom fragments combine to form the six-membered ring, can be employed. organic-chemistry.org

In a potential synthetic route, a brominated three-carbon component could react with a nitrogen-containing three-atom fragment. For example, a reaction could be designed involving an α,β-unsaturated aldehyde or ketone and an amine, where one of the reactants is brominated at a position that will become the 3-position of the final pyridine ring. While specific examples for methyl 3-bromopicolinate are not extensively documented, the general principles of pyridine synthesis through condensation and cyclization reactions offer a viable, albeit more complex, alternative. organic-chemistry.org

For methyl 3-bromopicolinate, a convergent strategy could involve the synthesis of a suitably functionalized 3-bromopyridine fragment and a separate precursor that provides the methyl ester group. For example, a cross-coupling reaction, such as a Sonogashira or Suzuki coupling, could be performed on a di-substituted pyridine like 2,3-dibromopyridine. nih.govunipa.it A selective coupling at the 2-position could introduce a group that is then converted to the methyl ester, leaving the bromine atom at the 3-position intact. Another convergent approach might involve a palladium-catalyzed coupling between a brominated pyridine and a coupling partner to introduce the necessary carboxylate functionality. rsc.org

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Transformation | Advantages | Disadvantages |

| Derivatization | Sandmeyer Reaction wikipedia.org | Utilizes readily available precursors; reliable reaction. | Diazonium salts can be unstable; requires careful temperature control. |

| Ring Formation | Cycloaddition/Condensation organic-chemistry.org | Allows for structural diversity. | May require more complex precursors and optimization of reaction conditions. |

| Convergent Synthesis | Cross-Coupling Reactions scholarsresearchlibrary.com | Often results in higher overall yields for complex targets. | May involve more total steps and require careful protection-deprotection strategies. |

Reaction Mechanisms and Chemical Transformations of Methyl 3 Bromopicolinate

Nucleophilic Substitution Reactions at the Bromine Center

The primary mode of reaction for methyl 3-bromopicolinate involves the substitution of the bromine atom. This is typically achieved through transition metal-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the connection of the pyridine (B92270) ring to various organic fragments.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. For methyl 3-bromopicolinate, this reaction is instrumental in introducing aryl, heteroaryl, or alkenyl substituents at the 3-position.

Palladium-Catalyzed Arylation and Alkynylation

The palladium-catalyzed arylation of methyl 3-bromopicolinate involves its reaction with various arylboronic acids. The general catalytic cycle begins with the oxidative addition of the C-Br bond of the picolinate (B1231196) to a Pd(0) species. This is followed by transmetalation with the boronic acid (which is activated by a base) and concludes with reductive elimination to yield the 3-aryl picolinate product and regenerate the Pd(0) catalyst.

Alkynylation via Suzuki-type coupling is less common than arylation but can be achieved using alkynylboron reagents. However, the Sonogashira reaction is more frequently employed for this transformation.

Ligand and Solvent Effects on Coupling Efficiency

The efficiency and outcome of the Suzuki-Miyaura reaction are highly dependent on the choice of ligands and solvents.

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or bulky biarylphosphines (e.g., SPhos, XPhos), can enhance the rate of oxidative addition, which is often the rate-limiting step, particularly with less reactive bromides. The choice of ligand can also influence the stereochemical outcome when coupling with alkenylboronic acids. rsc.org

Solvents: The solvent plays a critical role in dissolving the reactants and the base, and it can influence the reaction rate. mdpi.com Common solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, aqueous conditions using a biphasic mixture (e.g., toluene/water or dioxane/water) are employed, as water can help dissolve the inorganic base and facilitate the transmetalation step. mdpi.com

The following table outlines typical conditions used for Suzuki-Miyaura couplings of bromopyridine derivatives, which are analogous to what would be expected for methyl 3-bromopicolinate.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to High | |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 | Good to Excellent | |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, specifically by coupling an aryl or vinyl halide with a terminal alkyne. This reaction is essential for synthesizing arylalkynes from substrates like methyl 3-bromopicolinate.

Copper- and Palladium-Cocatalyzed Alkynylation

The standard Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of methyl 3-bromopicolinate to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base (like triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The subsequent reductive elimination from the palladium center yields the 3-alkynylpicolinate product and regenerates the Pd(0) catalyst. wikipedia.org

While specific examples for methyl 3-bromopicolinate were not found in the provided search results, studies on similar substrates like 2-amino-3-bromopyridines demonstrate the reaction's utility. scirp.orgscirp.org These reactions show that a variety of terminal alkynes, bearing both alkyl and aryl substituents, can be coupled efficiently.

The table below shows representative conditions for Sonogashira reactions on related bromopyridine substrates.

| Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | Good to Excellent | walisongo.ac.id |

| Pd(OAc)₂ / PPh₃ | CuI | DIPA | DMF | 80-100 | Moderate to High | scirp.orgscirp.org |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | High | scirp.orgscirp.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction provides a powerful route to synthesize 3-aminopicolinate derivatives from methyl 3-bromopicolinate, which are important intermediates in drug discovery.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org

The choice of ligand and base is critical for a successful amination. Sterically hindered and electron-rich phosphine ligands (such as BINAP or Josiphos) are often required. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine. libretexts.org

Although detailed experimental data for the Buchwald-Hartwig amination of methyl 3-bromopicolinate is not available in the provided search results, the reaction is well-established for a wide range of bromopyridines with various primary and secondary amines. chemspider.com

Typical conditions for Buchwald-Hartwig amination of bromopyridines are summarized below.

Formation of Amino-Substituted Picolinates

The introduction of an amino group onto the pyridine ring of Methyl 3-Bromopicolinate can be achieved through several modern synthetic methodologies. The bromine atom at the C-3 position serves as a handle for forming new carbon-nitrogen bonds. Two primary strategies for this transformation are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.orgrug.nl It involves the reaction of an aryl halide, such as Methyl 3-Bromopicolinate, with a primary or secondary amine in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precatalysts and specialized phosphine ligands (e.g., BINAP, XPhos) can be employed to optimize the reaction for different amine substrates. libretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Description |

|---|---|

| Aryl Halide | Methyl 3-Bromopicolinate |

| Nucleophile | Primary or Secondary Amine (e.g., Aniline, Piperidine) |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) rug.nl |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) libretexts.org |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Temperature | Typically elevated temperatures (e.g., 80-120 °C) |

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the bromide by an amine nucleophile is also a viable pathway. In pyridine systems, nucleophilic substitution is generally favored at the C-2 and C-4 positions. youtube.comyoutube.com While the C-3 position is less activated, the reaction can proceed, often requiring forcing conditions such as high temperatures. The mechanism involves the attack of the nucleophilic amine on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the expulsion of the bromide leaving group.

Other Metal-Catalyzed Coupling Reactions (e.g., Stille Coupling)

The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond by coupling an organic halide with an organostannane (organotin) reagent. wikipedia.orgjk-sci.comorganic-chemistry.org Methyl 3-Bromopicolinate, as a heteroaryl bromide, is a suitable electrophilic partner for this transformation. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups. jk-sci.com

The catalytic cycle of the Stille reaction is well-established and consists of three principal steps: wikipedia.org

Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of Methyl 3-Bromopicolinate to form a Pd(II) complex.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

Table 2: Key Components of the Stille Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Electrophile | Methyl 3-Bromopicolinate | Provides the heteroaryl backbone. |

| Nucleophile | Tributyl(vinyl)tin, Tributyl(phenyl)stannane | Source of the new carbon fragment. |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the C-C bond formation. jk-sci.com |

| Solvent | DMF, Toluene, Dioxane | Provides the reaction medium. |

| Additives | CuI, LiCl (optional) | Can accelerate the transmetalation step. |

Direct Nucleophilic Displacement Reactions (e.g., with cyanide)

The bromine atom on the pyridine ring can be displaced by strong nucleophiles, such as the cyanide ion, to form the corresponding nitrile. This transformation is a valuable route to introducing a one-carbon unit that can be further elaborated into carboxylic acids, amines, or amides.

Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures in a polar aprotic solvent like DMF or pyridine. wikipedia.orgorganic-chemistry.orgsynarchive.com The mechanism is thought to involve an oxidative addition of the aryl halide to a copper species. organic-chemistry.org While effective, the traditional conditions can be harsh. Modern variations have been developed that use catalytic amounts of copper or employ additives like L-proline to facilitate the reaction under milder conditions. thieme-connect.de

Palladium-Catalyzed Cyanation: A more contemporary approach involves the use of a palladium catalyst to couple the aryl bromide with a cyanide source. wikipedia.orgnih.gov These methods offer milder reaction conditions and often have a broader substrate scope. Various cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). wikipedia.orgnih.govthieme-connect.de The catalytic cycle is analogous to other palladium cross-coupling reactions, proceeding through oxidative addition, cyanide transfer, and reductive elimination. wikipedia.org

Reactions at the Ester Functional Group

Hydrolysis to 3-Bromopicolinic Acid

The methyl ester group of Methyl 3-Bromopicolinate can be readily hydrolyzed to the corresponding carboxylic acid, 3-Bromopicolinic Acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method for ester hydrolysis. epa.gov The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The mechanism is a nucleophilic acyl substitution (BAC2), where a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. epa.govviu.ca This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group. In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. chemistrysteps.comyoutube.com Acidification in a separate workup step is required to obtain the neutral 3-Bromopicolinic Acid.

Acid-Catalyzed Hydrolysis: This is a reversible process that reaches equilibrium. chemistrysteps.com To drive the reaction towards the carboxylic acid product, a large excess of water is typically used. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism (AAC2) begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated as the leaving group. Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 3-Bromopicolinic Acid. nrochemistry.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. synarchive.com Methyl 3-Bromopicolinate can be converted to other esters, such as ethyl or isopropyl 3-bromopicolinate, through this method. The reaction is an equilibrium process and is often driven to completion by using the alcohol reactant as the solvent, ensuring it is present in a large excess. synarchive.commasterorganicchemistry.com

Like hydrolysis, transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Protonation of the carbonyl oxygen activates the ester, which is then attacked by the new alcohol (e.g., ethanol). After proton transfers, methanol is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification: A strong base is used to generate an alkoxide from the new alcohol (e.g., sodium ethoxide from ethanol). This alkoxide is a potent nucleophile that attacks the carbonyl carbon of the methyl ester. masterorganicchemistry.com The resulting tetrahedral intermediate expels a methoxide ion, yielding the new ester.

Amidation Reactions

The methyl ester of Methyl 3-Bromopicolinate can be converted directly into an amide by reaction with a primary or secondary amine. This transformation, known as aminolysis, typically requires heating or catalysis, as amines are less reactive nucleophiles than alkoxides or hydroxides.

Several methods have been developed for the direct amidation of esters. Base-promoted methods, using strong bases like potassium tert-butoxide in DMSO, can facilitate the reaction. nih.govrsc.org Alternatively, Lewis acid or transition metal catalysis can be employed. For instance, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the direct amidation of esters, including 2-pyridinecarboxylates (picolinates), which are structurally similar to the target molecule. mdpi.commdpi.com The coordination of the iron catalyst to both the carbonyl oxygen and the pyridine nitrogen is believed to activate the ester towards nucleophilic attack by the amine. mdpi.com Nickel-catalyzed systems have also been developed for the cross-coupling of methyl esters with amines. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Bromopicolinic Acid |

| Aniline |

| BINAP |

| BrettPhos |

| Copper(I) Cyanide |

| Dioxane |

| DMF (Dimethylformamide) |

| DMSO (Dimethyl Sulfoxide) |

| Ethanol |

| Ethyl 3-Bromopicolinate |

| Iron(III) Chloride |

| Isopropyl 3-Bromopicolinate |

| L-proline |

| Lithium Chloride |

| Methanol |

| Methyl 3-Bromopicolinate |

| Palladium(II) Acetate (B1210297) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Piperidine |

| Potassium tert-butoxide |

| Potassium Carbonate |

| Potassium Cyanide |

| Potassium Hexacyanoferrate(II) |

| Potassium Hydroxide |

| RuPhos |

| Sodium Hydroxide |

| Sulfuric Acid |

| Toluene |

| Tributyl(phenyl)stannane |

| Tributyl(vinyl)tin |

| XPhos |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in Methyl 3-Bromopicolinate allows it to participate in reactions typical of tertiary amines, most notably N-oxidation.

The conversion of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the electronic properties and reactivity of the heterocyclic ring. This reaction is typically achieved by treating the pyridine derivative with an oxidizing agent.

Detailed Research Findings:

While specific literature detailing the N-oxidation of Methyl 3-Bromopicolinate is not abundant, the synthesis of its N-oxide can be inferred from established methods for related pyridine derivatives. The presence of both a bromine atom and a methoxycarbonyl group, which are electron-withdrawing, decreases the nucleophilicity of the pyridine nitrogen, making the oxidation more challenging than for unsubstituted pyridine.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA) and hydrogen peroxide, often in the presence of a catalyst or in acidic media like glacial acetic acid.

A relevant example is the N-oxidation of 3-picoline (3-methylpyridine), a structurally similar compound. A patented method describes the oxidation of 3-picoline using 35 wt% hydrogen peroxide in the presence of a mixed catalyst of phosphomolybdic acid and molybdenum trioxide at elevated temperatures. google.com This suggests a potential synthetic route for Methyl 3-Bromopicolinate N-oxide. The proposed reaction is depicted below:

Reaction Scheme for the N-Oxidation of Methyl 3-Bromopicolinate (Hypothetical):

The reaction conditions would likely require optimization to account for the electronic effects of the substituents on the pyridine ring. The general mechanism involves the electrophilic attack of the oxygen atom from the oxidizing agent on the nitrogen atom of the pyridine ring.

| Reactant | Oxidizing Agent | Catalyst (Example) | Product |

| Methyl 3-Bromopicolinate | Hydrogen Peroxide (H₂O₂) | Phosphomolybdic acid / Molybdenum trioxide | Methyl 3-Bromopicolinate N-oxide |

| Methyl 3-Bromopicolinate | meta-Chloroperoxybenzoic acid (m-CPBA) | None | Methyl 3-Bromopicolinate N-oxide |

Rearrangement Reactions Involving the Picolinate Skeleton

Pyridine N-oxides, including the N-oxide of Methyl 3-Bromopicolinate, can undergo various rearrangement reactions, often initiated by acylation of the N-oxide oxygen. These rearrangements are valuable in organic synthesis for introducing functional groups onto the pyridine ring.

Detailed Research Findings:

A prominent rearrangement reaction applicable to the picolinate skeleton is the Boekelheide reaction . This reaction typically involves the rearrangement of α-picoline-N-oxides (pyridine N-oxides with an alkyl group at the 2-position) to afford hydroxymethylpyridines. wikipedia.org Given that Methyl 3-Bromopicolinate has a methoxycarbonyl group at the 2-position, a related rearrangement pathway can be envisioned for its N-oxide derivative.

The general mechanism of the Boekelheide reaction commences with the acylation of the N-oxide oxygen by an acid anhydride (B1165640), commonly acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org This is followed by the deprotonation of a carbon atom on the substituent at the 2-position. The resulting intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to the formation of an acyloxymethylpyridine derivative. Subsequent hydrolysis yields the corresponding hydroxymethylpyridine. wikipedia.org

Proposed Boekelheide-type Rearrangement for Methyl 3-Bromopicolinate N-oxide:

Acylation of the N-oxide: The oxygen atom of Methyl 3-Bromopicolinate N-oxide attacks the acylating agent (e.g., acetic anhydride), forming an O-acylpyridinium intermediate.

Deprotonation: A base (such as the acetate anion) removes a proton from a suitable position, potentially leading to an ylide intermediate.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The intermediate undergoes a concerted pericyclic rearrangement, which would involve the migration of the acyloxy group to a carbon atom of the original ester functionality.

Hydrolysis: The rearranged product can then be hydrolyzed to yield a functionalized picolinate derivative.

It is important to note that the specific outcome of such a rearrangement with Methyl 3-Bromopicolinate N-oxide would be influenced by the nature of the ester group and the electronic effects of the bromine substituent.

| Starting Material | Reagent | Key Intermediate | Final Product Type (after hydrolysis) |

| Methyl 3-Bromopicolinate N-oxide | Acetic Anhydride | O-acetylated pyridinium (B92312) species followed by an ylide | Functionalized picolinate derivative |

| α-Picoline-N-oxide | Trifluoroacetic Anhydride | O-trifluoroacetylated pyridinium species | 2-Hydroxymethylpyridine |

Applications of Methyl 3 Bromopicolinate As a Building Block in Complex Molecule Synthesis

Pharmaceutical and Medicinal Chemistry Applications

In the realm of pharmaceutical and medicinal chemistry, the pyridine (B92270) scaffold is a privileged structure, found in numerous approved drugs and biologically active compounds. Methyl 3-bromopicolinate provides a reliable entry point for constructing these intricate molecular architectures, facilitating the development of new therapeutic agents.

Heterocyclic compounds are fundamental to drug discovery, with a vast majority of new drugs containing at least one heterocyclic ring. Methyl 3-bromopicolinate is instrumental in the synthesis of various bioactive heterocycles, where the pyridine ring can interact with biological targets and modulate their function.

The pyridine nucleus is a cornerstone in modern medicinal chemistry, with pyridine-containing drugs being developed for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. The utility of Methyl 3-bromopicolinate as a precursor is prominently demonstrated in its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to construct biaryl and heteroaryl structures. nih.govmdpi.com

A specific application is detailed in the synthesis of potential Retinoid-related orphan receptor gamma (RORγ) modulators. google.com In a patented synthetic route, Methyl 3-bromopicolinate is coupled with a substituted benzofuran (B130515) boronic acid using a palladium catalyst to form a key intermediate, demonstrating its direct applicability in creating complex drug candidates. google.com

Table 1: Example of Suzuki Coupling with Methyl 3-Bromopicolinate This table is based on data from patent WO2013019682A1. google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Methyl 3-bromopicolinate | (5-(2-(benzyloxy)-2-oxoethyl)benzofuran-2-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Methyl 3-(5-(2-(benzyloxy)-2-oxoethyl)benzofuran-2-yl)picolinate |

Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health. The development of MBL inhibitors is a critical strategy to combat this resistance. While numerous heterocyclic scaffolds are being investigated for MBL inhibition, and pyridine derivatives are known to be biologically active, there is currently no specific, published research directly detailing the use of Methyl 3-bromopicolinate in the synthesis of MBL inhibitors. However, its structural features make it a plausible candidate as a building block for creating novel inhibitor scaffolds that could be explored in this therapeutic area.

Thiopeptide antibiotics are a class of sulfur-rich, highly modified peptides with potent activity against various drug-resistant pathogens. nih.gov A defining structural feature of many thiopeptides is a central, substituted pyridine or dehydropiperidine ring, which serves as the scaffold for multiple thiazole (B1198619) rings and macrocycles. mdpi.com

The total synthesis of complex thiopeptides, such as micrococcin (B1169942) P1 and thiocillin (B1238668) I, requires the construction of this intricate pyridine core. nih.gov Synthetic strategies often feature the assembly of the pyridine ring from smaller fragments or the functionalization of a pre-existing pyridine derivative. mdpi.comnih.gov Methyl 3-bromopicolinate, with its reactive bromine atom and ester handle, represents a valuable starting material for such syntheses. The bromine allows for the introduction of thiazole units via cross-coupling reactions, while the ester can be modified to build out the rest of the complex peptide structure. Although some published syntheses build the core through different routes, the functional group arrangement of Methyl 3-bromopicolinate makes it an ideal precursor for diversity-oriented approaches to new thiopeptide analogs. nih.govrsc.org

Pyranopyridinones are fused heterocyclic systems that are of interest in medicinal chemistry. Research has demonstrated a direct and efficient method for synthesizing these scaffolds starting from Methyl 3-bromopicolinate. unipa.itresearchgate.net The synthesis involves a two-step process beginning with a Sonogashira coupling of Methyl 3-bromopicolinate with a terminal alkyne. This reaction, catalyzed by palladium and copper, forms a carbon-carbon bond, attaching the alkyne group to the pyridine ring. The resulting 3-alkynylpicolinate intermediate is then subjected to an iodolactonization reaction. unipa.it This step uses molecular iodine to induce a regioselective 6-endo-dig cyclization, which forms the pyranone ring fused to the pyridine core, yielding the final iodo-substituted pyranopyridinone product in good yields. unipa.itresearchgate.net

Table 2: Synthesis of Pyranopyridinones from Methyl 3-Bromopicolinate This table is based on data from scientific literature. unipa.it

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | Methyl 3-bromopicolinate | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 3-alkynylpicolinate |

| 2 | Iodolactonization | Methyl 3-alkynylpicolinate | I₂, NaHCO₃ | Iodo-substituted pyranopyridinone |

A primary application of Methyl 3-bromopicolinate is its role as a key pharmaceutical intermediate. smolecule.comatomfair.combuyersguidechem.com Chemical suppliers market it as a building block for organic synthesis, particularly in the creation of more complex molecules for the pharmaceutical and agrochemical industries. Its defined structure and reactive sites allow for its incorporation into larger molecules destined for biological testing and development.

Its utility is exemplified in the synthesis of advanced intermediates for drug candidates. For instance, its role in the synthesis of RORγ modulators via Suzuki coupling is a clear case of its application as a crucial intermediate in a multi-step drug development process. google.com The compound's structure is also relevant to the development of inhibitors for targets like Enhancer of Zeste Homolog 2 (EZH2), where the final drug molecule, such as PF-06821497, contains a complex pyridone-based core. nih.govresearchgate.net While the exact synthesis of PF-06821497 may not start from Methyl 3-bromopicolinate, its structure highlights the importance of the picolinate (B1231196) framework in designing potent and selective enzyme inhibitors.

Synthesis of Bioactive Heterocycles

Agrochemical and Material Science Applications

The reactivity of the pyridine ring, combined with the specific placement of the bromo and methyl ester functionalities, allows for the strategic introduction of diverse molecular fragments. This has led to its use in the development of novel compounds with applications in agriculture and materials science.

Methyl 3-bromopicolinate is a valuable precursor in the synthesis of new agrochemical agents, including pesticides and herbicides. The pyridine moiety is a common feature in many biologically active compounds, and the ability to functionalize the ring at the 3-position through cross-coupling reactions is a key advantage.

Research has shown that picolinic acid and its derivatives can act as synthetic auxin herbicides. While direct synthesis of commercial herbicides from Methyl 3-bromopicolinate is not extensively documented in publicly available research, its role as a key intermediate is evident. For instance, derivatives of 3-alkynylpicolinic acids, which can be synthesized from Methyl 3-bromopicolinate via Sonogashira coupling, have been investigated as potential herbicides. These studies explore how modifications to the picolinate structure can influence herbicidal activity.

The synthesis of more complex agrochemicals often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom on the pyridine ring is replaced with other organic groups. This allows for the construction of novel molecular architectures with potential pesticidal or herbicidal properties. The versatility of Methyl 3-bromopicolinate in these reactions makes it an important starting material for the discovery and development of new crop protection agents.

| Reaction Type | Reactant | Catalyst | Potential Agrochemical Application |

| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper | Synthesis of herbicidal 3-alkynylpicolinic acid derivatives |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Palladium | Creation of novel pesticides and herbicides |

The pyridine structure within Methyl 3-bromopicolinate makes it a useful building block for the synthesis of specialty chemicals, including dyes and pigments. Pyridine-containing dyes are known for their unique photophysical properties and are used in various applications.

| Specialty Chemical Class | Synthetic Utility of Methyl 3-Bromopicolinate |

| Dyes | Precursor for creating extended π-conjugated systems to produce color. |

| Pigments | Building block for larger, insoluble colorants. |

In the field of material science, Methyl 3-bromopicolinate serves as a precursor for the synthesis of functional optical materials. The pyridine ring, with its electron-deficient nature, can be incorporated into organic molecules designed for applications in optics and electronics.

The synthesis of materials with nonlinear optical (NLO) properties or for use in organic light-emitting diodes (OLEDs) often involves the creation of molecules with specific electronic characteristics. The ability to modify the structure of Methyl 3-bromopicolinate through cross-coupling reactions allows for the fine-tuning of these properties. By introducing electron-donating or electron-withdrawing groups, chemists can design molecules with desired energy levels and charge-transport capabilities. The versatility of this compound as a starting material makes it a valuable component in the development of new materials for advanced optical and electronic applications. ambeed.com

| Optical Material Application | Role of Methyl 3-Bromopicolinate |

| Nonlinear Optical (NLO) Materials | Incorporation of the pyridine ring to influence electronic properties. |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for hole or electron transport layer materials. |

Analytical Techniques for Characterization and Purity Assessment of Methyl 3 Bromopicolinate and Its Derivatives

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-Bromopicolinate. These techniques probe the interaction of molecules with electromagnetic radiation, revealing detailed information about the atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: In the proton NMR spectrum of Methyl 3-Bromopicolinate, specific signals corresponding to the different types of protons are expected. The protons on the pyridine (B92270) ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by their position relative to the bromine and methyl ester substituents. The three protons of the methyl ester group are expected to appear as a sharp singlet further upfield, typically around 3.8-4.0 ppm. mdpi.com The integration of these signals provides a ratio of the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For Methyl 3-Bromopicolinate, distinct signals are expected for the methyl carbon of the ester group (around 50-55 ppm), the carbons of the pyridine ring (in the 110-160 ppm range), and the carbonyl carbon of the ester group (typically downfield, around 160-170 ppm). rsc.org The positions of the ring carbons are influenced by the electronegativity and position of the bromine atom and the ester group.

Interactive Table: Predicted NMR Data for Methyl 3-Bromopicolinate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.6 | Doublet | H-6 (proton on pyridine ring) |

| ¹H | ~8.0 | Doublet | H-4 (proton on pyridine ring) |

| ¹H | ~7.4 | Doublet of doublets | H-5 (proton on pyridine ring) |

| ¹H | ~3.9 | Singlet | -OCH₃ (methyl ester protons) |

| ¹³C | ~164 | Singlet | C=O (ester carbonyl) |

| ¹³C | ~152 | Singlet | C-6 (pyridine ring) |

| ¹³C | ~148 | Singlet | C-2 (pyridine ring) |

| ¹³C | ~141 | Singlet | C-4 (pyridine ring) |

| ¹³C | ~128 | Singlet | C-5 (pyridine ring) |

| ¹³C | ~120 | Singlet | C-3 (pyridine ring, C-Br) |

| ¹³C | ~53 | Singlet | -OCH₃ (methyl ester) |

Note: The predicted data is based on general principles and data for analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 3-Bromopicolinate is expected to show several characteristic absorption bands. A strong, sharp absorption band between 1715 and 1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. libretexts.org Additionally, characteristic C-O stretching bands for the ester are expected in the 1000-1300 cm⁻¹ region. docbrown.info Absorptions corresponding to aromatic C-H stretching are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org The presence of the C-Br bond would result in a stretching vibration in the fingerprint region, typically between 515-690 cm⁻¹. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for Methyl 3-Bromopicolinate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1750-1715 | C=O Stretch | Ester |

| 1600-1585 | C-C Stretch | Aromatic (Pyridine Ring) |

| 1300-1000 | C-O Stretch | Ester |

| 690-515 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For Methyl 3-Bromopicolinate, the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of this peak; due to the presence of a bromine atom, there will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar, nonvolatile compounds. mdpi.com In ESI-MS, Methyl 3-Bromopicolinate would likely be detected as a protonated molecule [M+H]⁺ in positive ion mode. researchgate.net The high-resolution mass spectrum would allow for the determination of the exact molecular formula.

Interactive Table: Expected Mass Spectrometry Data for Methyl 3-Bromopicolinate (C₇H₆BrNO₂)

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

| [M]⁺ | 214.96 | 216.96 | Molecular ion |

| [M+H]⁺ | 215.97 | 217.97 | Protonated molecule (common in ESI) |

| [M-OCH₃]⁺ | 183.95 | 185.95 | Fragment from loss of methoxy (B1213986) group |

| [M-COOCH₃]⁺ | 155.94 | 157.94 | Fragment from loss of methyl ester group |

Chromatographic Methods

Chromatographic methods are used to separate the components of a mixture, making them essential for assessing the purity of Methyl 3-Bromopicolinate and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and quantification. nih.gov For a compound like Methyl 3-Bromopicolinate, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. ekb.eg The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the pyridine ring absorbs strongly. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For Methyl 3-Bromopicolinate, a silica (B1680970) gel plate (a polar stationary phase) would be used. The mobile phase would typically be a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297). youtube.com The ratio of these solvents is adjusted to achieve good separation. After development, the plate is visualized, typically under UV light at 254 nm, where the aromatic pyridine ring will appear as a dark spot on a fluorescent background. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. Comparing the Rf value of a sample to that of a known standard allows for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of Methyl 3-Bromopicolinate, GC-MS serves as an essential tool for assessing its purity, identifying potential impurities from synthesis, and characterizing its derivatives. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govscielo.br

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column's inner surface and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times. For pyridine carboxylic acid esters like Methyl 3-Bromopicolinate, the choice of column (e.g., a non-polar or mid-polar stationary phase) is critical for achieving optimal separation from starting materials or side-products. escholarship.org

Upon exiting the column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into a pattern of characteristic ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its unequivocal identification by comparing it to spectral libraries or through structural interpretation. mdpi.com

For Methyl 3-Bromopicolinate, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the ester group and the loss of the bromine atom. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments, further aiding in its identification. amazonaws.com

Below is a table representing the expected key mass fragments for Methyl 3-Bromopicolinate.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation |

| 215/217 | [M]⁺ (Molecular Ion) | C₇H₆BrNO₂⁺ |

| 184/186 | [M - OCH₃]⁺ | C₆H₃BrNO⁺ |

| 156/158 | [M - COOCH₃]⁺ | C₅H₃BrN⁺ |

| 128 | [M - Br]⁺ | C₇H₆NO₂⁺ |

| 77 | [C₅H₃N]⁺ (Pyridyl fragment after Br loss) | C₅H₃N⁺ |

| 59 | [COOCH₃]⁺ | CH₃OCO⁺ |

This table is generated based on established fragmentation principles for esters and brominated aromatic compounds.

X-ray Crystallography for Structural Elucidation (if applicable to derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining a suitable single crystal of Methyl 3-Bromopicolinate itself may be subject to experimental conditions, the technique is highly applicable to its solid derivatives, such as salts, co-crystals, or more complex adducts. mdpi.comrsc.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, which is fundamental to understanding the compound's stereochemistry and physical properties.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure. rsc.org

Analysis of such structures confirms the planarity of the pyridine ring and provides exact measurements of the carbon-bromine bond length and the angles within the aromatic system. This information is crucial for validating the outcomes of synthetic procedures and for computational modeling studies.

Below is a table of crystallographic data for the related compound, 3-bromopyridine (B30812) N-oxide, which illustrates the type of detailed structural information obtained from an X-ray diffraction experiment. nih.gov

| Parameter | Value for 3-Bromopyridine N-oxide |

| Chemical Formula | C₅H₄BrNO |

| Molecular Weight | 174.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.832 (5) |

| b (Å) | 18.398 (10) |

| c (Å) | 8.298 (5) |

| β (°) | 92.906 (5) |

| Volume (ų) | 1194.2 (12) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 173 |

Future Directions and Emerging Research Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards environmental sustainability has spurred research into greener synthetic methods for producing key intermediates like pyridine (B92270) carboxylic acids and their derivatives. nih.govgoogle.com Traditional synthesis routes often involve harsh conditions or toxic reagents, leading to significant environmental challenges and chemical waste. rsc.org Future research is focused on developing cost-effective, eco-friendly processes that offer high yields and purity on an industrial scale. google.com

Key areas of development include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of picolinic acid derivatives. Biomass-derived chemicals are seen as a renewable and low-cost source that can enhance the sustainability of organic synthesis. nih.gov

Green Catalysts: The use of efficient and recyclable catalysts, such as pyridine-2-carboxylic acid (P2CA) itself, in multi-component reactions demonstrates a move towards more eco-compatible and cost-effective protocols. nih.govrsc.org These methods aim to reduce reaction times, simplify work-up procedures, and minimize waste. rsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents such as dimethylisosorbide (DMI) is a critical aspect of sustainable chemistry.

These approaches align with the principles of green chemistry, aiming to reduce the environmental footprint associated with the synthesis of methyl 3-bromopicolinate and related compounds.

Expanding the Scope of Cross-Coupling and Functionalization Reactions

Methyl 3-bromopicolinate is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Research is actively seeking to expand the utility of this building block by developing more versatile and efficient coupling protocols.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orglibretexts.org Future work aims to apply this reaction to a wider range of substrates, including less reactive electrophiles like aryl chlorides and those with greater functional group diversity, under milder conditions. libretexts.orgyonedalabs.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing substituted alkynes, which are important precursors in medicinal chemistry and materials science. wikipedia.orgnih.gov Research is focused on developing copper-free conditions and using more accessible alkyne sources to enhance the reaction's practicality and scope. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org It has become a fundamental tool in organic synthesis due to the prevalence of aryl amines in pharmaceuticals and natural products. rug.nl The development of new generations of catalysts and ligands continues to expand the scope of this reaction to include a wider variety of amines and aryl halides under milder conditions. wikipedia.orgrug.nl

The following table illustrates the potential applications of these cross-coupling reactions with methyl 3-bromopicolinate:

| Reaction Type | Coupling Partner | Potential Product Structure | Significance |

| Suzuki-Miyaura | Arylboronic Acid | 3-Aryl-methylpicolinate | Synthesis of biaryl compounds |

| Sonogashira | Terminal Alkyne | Methyl 3-(alkynyl)picolinate | Access to functionalized alkynes |

| Buchwald-Hartwig | Primary/Secondary Amine | Methyl 3-(amino)picolinate | Formation of aryl amines |

Exploration of Novel Bioactive Molecules from Methyl 3-Bromopicolinate Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. acs.org The functional handles on methyl 3-bromopicolinate—the bromine atom and the methyl ester—allow for systematic structural modifications to explore new chemical space and identify novel bioactive molecules.

Future research in this area involves:

Scaffold Decoration: Using the cross-coupling reactions described above to introduce a wide variety of substituents at the 3-position of the pyridine ring.

Library Synthesis: Creating libraries of diverse picolinate (B1231196) derivatives for high-throughput screening against various biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds derived from the methyl 3-bromopicolinate scaffold to optimize their biological activity and properties.

Derivatives of pyridine-2-carboxylic acid have shown potential as anticancer agents and in targeting transition metals in cancer therapy. acs.org This highlights the potential for discovering new therapeutic agents by exploring the diverse chemistry of the methyl 3-bromopicolinate scaffold.

Computational Chemistry Approaches to Predict Reactivity and Design New Transformations

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. For a substrate like methyl 3-bromopicolinate, computational methods can provide deep insights into its reactivity and guide the development of new synthetic methodologies.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model the potential energy surfaces of reactions, helping to elucidate reaction mechanisms and predict the feasibility of new transformations. scienceopen.com This can be applied to understand the intricacies of cross-coupling reactions involving methyl 3-bromopicolinate.

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models, trained on large datasets of chemical reactions, can predict the outcomes of unknown reactions and even suggest optimal reaction conditions. nih.govlbl.gov These data-driven approaches can accelerate the discovery of new functionalization reactions for the picolinate scaffold. arxiv.orgresearchgate.net

Virtual Screening: In drug discovery, computational tools are used to screen virtual libraries of compounds against biological targets, predicting their binding affinity and potential bioactivity. This can be used to prioritize the synthesis of the most promising derivatives of methyl 3-bromopicolinate.

The table below summarizes how computational chemistry can be applied to study methyl 3-bromopicolinate:

| Computational Method | Application for Methyl 3-Bromopicolinate | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling the oxidative addition step in Suzuki coupling | Transition state energies, reaction barriers |

| Machine Learning | Predicting the yield of a Buchwald-Hartwig amination | Optimal ligand, base, and solvent conditions |

| Molecular Docking | Simulating the binding of a derivative to a protein active site | Binding affinity, potential as a drug candidate |

By integrating these computational approaches, researchers can more efficiently design experiments, understand complex reaction mechanisms, and accelerate the discovery of novel molecules and materials derived from methyl 3-bromopicolinate.

Q & A

Q. What are the standard synthetic routes for Methyl 3-Bromopicolinate, and how are they validated?

Methyl 3-Bromopicolinate is commonly synthesized via bromination of methyl picolinate derivatives or through coupling reactions. A validated method involves Sonogashira coupling of methyl 3-bromopicolinate with terminal alkynes, followed by hydrolysis (as described in Scheme S2 of Supporting Information in ). Characterization via -NMR, -NMR, and mass spectrometry ensures structural fidelity. Yield optimization typically requires controlled reaction temperatures (e.g., 60–80°C) and palladium catalysts .

Q. How is Methyl 3-Bromopicolinate characterized for structural confirmation and purity?

Key characterization methods include:

- Spectroscopy : -NMR (δ 7.5–8.5 ppm for aromatic protons) and IR (C=O stretch ~1700 cm) confirm the ester and bromine substituents.

- Chromatography : HPLC or GC-MS assesses purity (>95% typically required for research-grade material).

- Elemental Analysis : Matches theoretical values for C (38.93%), H (2.80%), Br (37.00%), N (6.48%), and O (14.79%) based on molecular formula CHBrNO .

Q. What are the primary applications of Methyl 3-Bromopicolinate in organic synthesis?

This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize substituted pyridine derivatives. Its bromine atom acts as a leaving group, enabling nucleophilic aromatic substitution for constructing heterocyclic frameworks used in pharmaceuticals and agrochemicals .

Q. What safety protocols are critical when handling Methyl 3-Bromopicolinate?

As an irritant (Xi hazard code), use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. What physicochemical properties influence experimental design with Methyl 3-Bromopicolinate?

Key properties include:

Advanced Research Questions

Q. How can Sonogashira coupling conditions be optimized when using Methyl 3-Bromopicolinate to maximize yield?

Systematic optimization involves:

- Catalyst Screening : Pd(PPh) vs. PdCl(dppf) for stability.

- Solvent Effects : DMF vs. THF for solubility and reaction kinetics.

- Temperature Gradients : 60°C vs. 80°C to balance reactivity and side reactions. DOE (Design of Experiments) frameworks are recommended to analyze interactions between variables .

Q. What analytical strategies resolve contradictions in reported reaction intermediates involving Methyl 3-Bromopicolinate?

Contradictions (e.g., competing pathways in bromine substitution) are addressed via:

- Time-Resolved NMR : Tracks intermediate formation in situ.

- DFT Calculations : Predicts thermodynamic favorability of pathways.

- Isolation Studies : HPLC purification of intermediates for structural confirmation. Cochrane systematic review principles ( ) can be adapted to synthesize conflicting data .

Q. How do steric and electronic effects influence substitution reactions at the 3-bromo position?

The bromine’s electronegativity activates the pyridine ring for electrophilic substitution, while steric hindrance from the methyl ester directs reactivity to the para position. Computational studies (e.g., Fukui indices) quantify site-specific reactivity, validated by kinetic isotope effects .

Q. What methodologies assess the stability of Methyl 3-Bromopicolinate under varying storage conditions?

Accelerated stability studies include:

- Thermal Stress Testing : 40°C/75% RH for 4 weeks.

- Light Exposure : ICH Q1B guidelines for photostability.

- HPLC Purity Monitoring : Degradation products (e.g., hydrolysis to 3-bromopicolinic acid) are quantified .

Q. How does the bromine substituent affect regioselectivity in cross-coupling reactions?

The bromine’s strong electron-withdrawing effect enhances oxidative addition in Pd-catalyzed couplings. Competitive pathways (e.g., homocoupling vs. heterocoupling) are minimized using bulky ligands (XPhos) and controlled stoichiometry of alkyne partners. Mechanistic studies via -NMR kinetics and MS/MS fragmentation provide insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.